molecular formula C15H13NO3 B14149476 2-Benzamido-5-methylbenzoic acid CAS No. 59490-95-8

2-Benzamido-5-methylbenzoic acid

Cat. No.: B14149476
CAS No.: 59490-95-8
M. Wt: 255.27 g/mol
InChI Key: CBNUWGYCVQJLTJ-UHFFFAOYSA-N
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Description

2-Benzamido-5-methylbenzoic acid is a benzoic acid derivative featuring a benzamido (-NHCOC₆H₅) substituent at position 2 and a methyl (-CH₃) group at position 3. The compound’s structural features make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or metal complexes .

Properties

CAS No.

59490-95-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-benzamido-5-methylbenzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-7-8-13(12(9-10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

CBNUWGYCVQJLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-5-methylbenzoic acid typically involves the condensation of 2-amino-5-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasonic irradiation and eco-friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .

Scientific Research Applications

2-Benzamido-5-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 5 significantly influence the physicochemical behavior of benzoic acid derivatives. Below is a comparative analysis:

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties/Implications Reference
2-Benzamido-5-methylbenzoic acid Benzamido (-NHCOC₆H₅) Methyl (-CH₃) High steric bulk; moderate solubility in polar solvents due to amide and carboxylic acid groups Target
5-Methoxy-2-methylbenzoic acid Methyl (-CH₃) Methoxy (-OCH₃) Increased electron density; enhanced solubility in organic solvents
2-Methylamino-5-nitrobenzoic acid Methylamino (-NHCH₃) Nitro (-NO₂) Strong electron-withdrawing nitro group reduces pKa of -COOH; potential for metal complexation
5-Iodo-2-methylbenzoic acid Methyl (-CH₃) Iodo (-I) High molecular weight; low solubility in water; radiopharmaceutical applications

Key Observations :

  • Electron Effects: The nitro group in 2-methylamino-5-nitrobenzoic acid lowers the carboxylic acid’s pKa compared to the methyl group in the target compound, enhancing acidity .
  • Solubility : Methoxy and benzamido groups improve solubility in organic and polar solvents, respectively, whereas iodo substitution reduces aqueous solubility .
  • Steric Hindrance : The benzamido group in the target compound introduces steric challenges in synthesis and reactivity compared to smaller substituents like methyl or methoxy .

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